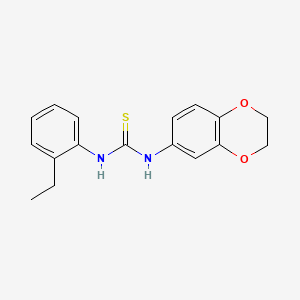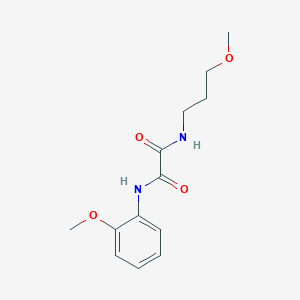![molecular formula C21H31ClN2O B4591911 2-{4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B4591911.png)
2-{4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-cyclohexyl-2-piperazinyl}ethanol
Vue d'ensemble
Description
2-{4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-cyclohexyl-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C21H31ClN2O and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.2124913 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of related compounds, such as "2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol," involves optimized technological parameters, including raw material ratios, reaction time, and temperature. This process yielded an 88.5% product through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under specific conditions, highlighting the compound's preparative flexibility and potential for further chemical modifications (Wang Jin-peng, 2013).
Antifungal Applications
A novel potential antifungal compound of the 1,2,4-triazole class, related to the compound , demonstrated pharmacologically relevant physicochemical properties, including solubility in various solvents. This compound's solubility characteristics and thermodynamic parameters suggest its potential for lipophilic delivery pathways in biological media, indicating its applicability in antifungal therapies (T. Volkova, I. Levshin, G. Perlovich, 2020).
Antitumor Activity
Derivatives of piperazine, closely related to the compound of interest, have been synthesized and evaluated for their antitumor activity. These compounds affect tumor DNA methylation processes in vitro, suggesting their potential use in cancer therapy. This research opens avenues for exploring similar compounds for therapeutic applications in oncology (N. Z. Hakobyan et al., 2020).
Material Science and Drug Delivery
Theoretical analyses of phenothiazine derivatives, structurally related to the compound , using density functional theory (DFT) and molecular dynamics (MD) simulations, have identified their interactions with gold and water molecules. These findings have implications for sensing performance and drug delivery, specifically in the search for effective treatments for SARS-CoV-2. Such investigations highlight the compound's potential applications beyond pharmacology, extending into material science and nanotechnology (J. S. Al‐Otaibi et al., 2022).
Propriétés
IUPAC Name |
2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]-1-cyclohexylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O/c22-19(15-18-7-3-1-4-8-18)16-23-12-13-24(21(17-23)11-14-25)20-9-5-2-6-10-20/h1,3-4,7-8,15,20-21,25H,2,5-6,9-14,16-17H2/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYGSJZTXPLIZ-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC(=CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2CCO)C/C(=C/C3=CC=CC=C3)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4591830.png)

![N-{4-[(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE](/img/structure/B4591846.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B4591856.png)
![1-[(2-methylbenzyl)sulfonyl]azepane](/img/structure/B4591859.png)

![1-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole](/img/structure/B4591884.png)
![methyl 5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4591892.png)
![(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one](/img/structure/B4591894.png)
![7-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B4591902.png)
![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4591915.png)

![2-{4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4591931.png)
